molecular formula C13H14N6 B2639692 N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899974-76-6

N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

カタログ番号: B2639692
CAS番号: 899974-76-6
分子量: 254.297
InChIキー: ZBEAPCZGGPHITI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by a fused triazole-pyrimidine core. The compound features an ethyl substituent at position 3 of the triazole ring and a benzyl group attached to the exocyclic amine at position 7. This scaffold is synthetically accessible via nucleophilic substitution reactions, where intermediates like 7-chloro-triazolopyrimidines are reacted with amines under basic conditions .

特性

IUPAC Name

N-benzyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6/c1-2-19-13-11(17-18-19)12(15-9-16-13)14-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEAPCZGGPHITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of the Dimroth rearrangement, which is a well-known reaction in the synthesis of condensed pyrimidines . This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms within the heterocyclic system via ring opening and closure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the Dimroth rearrangement or similar cyclization reactions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrimidine ring .

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine as an anticancer agent. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

A notable study demonstrated that derivatives of triazolo[4,5-d]pyrimidin-7-amines exhibited potent inhibitory effects on human cancer cell lines. The study reported that this compound showed a significant reduction in cell viability at low micromolar concentrations, indicating its potential as a lead compound for further development in cancer therapy .

Modulation of Biological Pathways

Beyond its anticancer properties, this compound has been investigated for its ability to modulate various biological pathways.

Adenosine Receptor Antagonism

Research indicates that compounds within the triazolo[4,5-d]pyrimidine class can act as adenosine receptor antagonists. This activity is particularly relevant in the context of neurodegenerative diseases where adenosine receptors play a critical role in neuroprotection and inflammation modulation. The ability to selectively inhibit these receptors may provide therapeutic benefits for conditions such as Parkinson's and Alzheimer's diseases .

Inhibition of Viral Replication

Another intriguing application is the compound's potential role in antiviral therapies. Research has identified triazolo[4,5-d]pyrimidines as effective inhibitors of chikungunya virus replication. The structural features of this compound may contribute to its effectiveness against viral targets by disrupting viral replication mechanisms .

作用機序

The mechanism of action of N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets within cells. Studies have shown that it can induce apoptosis in cancer cells through the mitochondrial pathway. This involves a decrease in mitochondrial membrane potential, activation of caspase-9 and caspase-3, up-regulation of pro-apoptotic proteins like Bax and Bak, and down-regulation of anti-apoptotic proteins like Bcl-2 .

類似化合物との比較

Triazolopyrimidine derivatives exhibit diverse pharmacological properties depending on substituents at positions 3, 5, and 7. Below is a comparative analysis of N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine and its analogs:

Key Observations :

  • Substituent Effects: Position 3: Ethyl groups (in the target compound) may confer moderate steric hindrance compared to bulkier benzyl or cyclopentyl groups (e.g., ticagrelor). This could influence binding pocket accessibility in biological targets .
  • Synthetic Efficiency : Yields for analogs range from 74% to 81%, with purification typically involving column chromatography or recrystallization .
Physicochemical Properties
  • Lipophilicity : Ethyl and benzyl groups increase logP values compared to polar substituents (e.g., hydroxyl or amine groups), impacting pharmacokinetic profiles .
  • Thermal Stability : Melting points for analogs range from 138°C to 256°C, with higher values observed for rigid, aromatic-substituted derivatives .

生物活性

N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, synthesizing available research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC₁₁H₁₃N₅
Molecular Weight229.25 g/mol
CAS Number1070807-17-8
Melting PointNot specified

The structure features a triazolo-pyrimidine core which is known for various pharmacological activities.

Anticancer Activity

Research has indicated that derivatives of triazolo[4,5-d]pyrimidines exhibit potent anticancer properties. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines.

In a study focusing on triazolopyrimidine derivatives, one compound demonstrated an IC50 value of 60 nM against HeLa cells, indicating strong antiproliferative activity. The mechanism of action involved the inhibition of tubulin assembly, a crucial process in cell division .

Anticonvulsant Activity

Another aspect of interest is the anticonvulsant potential of related compounds. In studies involving N-benzyl derivatives, it was found that certain modifications enhanced their anticonvulsant activity. For example, a specific derivative exhibited an ED50 value of 62 mg/kg when administered orally to rats . This suggests that similar modifications could be beneficial for enhancing the efficacy of this compound in treating seizure disorders.

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Tubulin Inhibition : As noted in anticancer studies, compounds from this class may inhibit tubulin polymerization, which is critical for mitosis.
  • Apoptotic Pathways : Some studies have indicated that these compounds can induce apoptosis through caspase activation and modulation of Bcl-2 expression .

Case Studies and Research Findings

Several research studies have focused on the biological activity of triazolopyrimidine derivatives:

  • Antiproliferative Studies : A series of analogs were tested against multiple cancer cell lines (HeLa, A549). The most potent compound showed IC50 values ranging from 30 nM to 43 nM across different cell lines .
  • Structural Modifications : Investigations into structural modifications revealed that altering substituents at the 2-position of the triazolopyrimidine scaffold significantly impacted biological activity. For instance, increasing the length of alkyl chains generally resulted in reduced potency .

Q & A

Q. What are the common synthetic routes for N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically begins with nucleophilic substitution of a 7-chloro precursor (e.g., 7-chloro-3-ethyl-3H-triazolo[4,5-d]pyrimidine) with benzylamine under reflux conditions in polar aprotic solvents like DMF or DMSO. Optimization involves:

  • Temperature control : 80–100°C to balance reaction rate and side-product formation.
  • Catalyst use : Base catalysts (e.g., K₂CO₃) improve amine nucleophilicity.
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) yields >95% purity .

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

Methodological Answer:

  • HPLC/LC-MS : Reversed-phase C18 columns with UV detection (λ = 254 nm) confirm purity (>95%) and molecular weight .
  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, triazole protons at δ 8.0–9.0 ppm) .
  • Elemental analysis : Matches calculated vs. observed C, H, N, S percentages within ±0.3% .

Q. What initial biological screening approaches are recommended for assessing bioactivity?

Methodological Answer:

  • Radioligand binding assays : Screen for adenosine receptor affinity (A₁/A₂A subtypes) using [³H]DPCPX or [³H]ZM241385 as tracers in bovine brain membranes. Ki values <50 nM indicate high A₁ selectivity .
  • Enzyme inhibition assays : Test NADPH oxidase (NOX) inhibition using lucigenin-based chemiluminescence in cell lysates (IC₅₀ determination) .
  • Antiplatelet activity : Measure ADP-induced platelet aggregation in human blood via turbidimetry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for triazolopyrimidine derivatives targeting adenosine receptors?

Methodological Answer:

  • Core modifications : Compare 3-position substituents (benzyl vs. 2-chlorobenzyl) and 7-position amines (cycloalkyl vs. aralkyl).
  • Binding assays : Use competitive displacement curves (Ki values) and molecular docking (AutoDock Vina) to correlate substituent hydrophobicity with A₁ receptor affinity .
  • Selectivity profiling : Assess A₂A/A₃ receptor cross-reactivity to identify selective leads .

Q. What strategies resolve discrepancies between in vitro binding data and cellular activity?

Methodological Answer:

  • Membrane permeability : Measure logP (octanol/water) to assess cellular uptake. Low permeability (<1.5) may require prodrug strategies .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways .
  • Off-target profiling : Use kinome-wide screening (e.g., DiscoverX) to rule out non-specific kinase inhibition .

Q. What crystallographic techniques determine the binding mode of this compound with its targets?

Methodological Answer:

  • X-ray crystallography : Co-crystallize with A₁ receptor fragments (expressed in Sf9 cells) using SHELX for refinement. Anisotropic B-factor analysis resolves ligand-receptor interactions (e.g., hydrogen bonds with His251) .
  • Cryo-EM : For membrane-bound targets (e.g., NOX), use 300 kV TEM with direct electron detection to achieve <3 Å resolution .

Q. How do modifications at the 3 and 7 positions affect selectivity between adenosine A₁ and A₂A receptors?

Methodological Answer:

  • 3-position : 2-Chlorobenzyl groups enhance A₁ affinity (Ki = 32 nM) due to hydrophobic interactions with Phe168. Benzyl groups show moderate activity (Ki = 89 nM) .
  • 7-position : Cyclohexylamine improves A₁ selectivity (Ki ratio A₁/A₂A = 12:1), while aromatic amines (e.g., 4-aminobenzyl) reduce affinity .

Q. What in vitro models evaluate the antithrombotic potential of triazolopyrimidine derivatives?

Methodological Answer:

  • Thrombin generation assay : Measure lag time and peak thrombin in platelet-poor plasma using fluorogenic substrates .
  • Clot retraction assay : Quantify fibrin clot contraction in platelet-rich plasma via optical density changes .
  • Flow cytometry : Assess P-selectin exposure on activated platelets to confirm anti-aggregation effects .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。